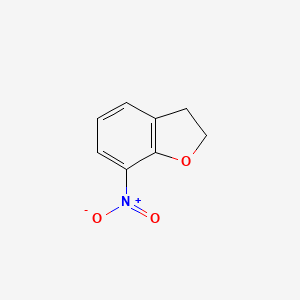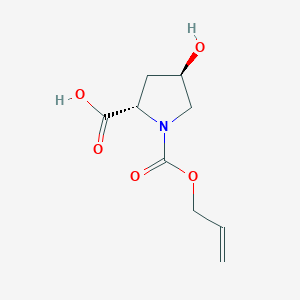![molecular formula C11H15NO3 B8452925 methyl N-[2-(3-methoxyphenyl)ethyl]carbamate CAS No. 110192-21-7](/img/structure/B8452925.png)
methyl N-[2-(3-methoxyphenyl)ethyl]carbamate
Vue d'ensemble
Description
methyl N-[2-(3-methoxyphenyl)ethyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a methoxy group attached to a phenethylcarbamic acid methyl ester structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[2-(3-methoxyphenyl)ethyl]carbamate typically involves the esterification of 3-methoxyphenethylcarbamic acid with methanol. This reaction can be catalyzed by various reagents, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . Another method involves the use of trimethylchlorosilane in methanol at room temperature, which provides a convenient and efficient route to the ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to high yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also a consideration in industrial settings to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
methyl N-[2-(3-methoxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted carbamates.
Applications De Recherche Scientifique
methyl N-[2-(3-methoxyphenyl)ethyl]carbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl N-[2-(3-methoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it can inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft . This mechanism is of interest in the development of treatments for neurological disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethylcarbamic acid methyl ester: Lacks the methoxy group, resulting in different chemical properties and reactivity.
3-Methoxyphenethylamine: Contains an amine group instead of the carbamate ester, leading to different biological activities.
3-Methoxyphenylacetic acid: Contains a carboxylic acid group instead of the carbamate ester, affecting its chemical reactivity and applications.
Uniqueness
methyl N-[2-(3-methoxyphenyl)ethyl]carbamate is unique due to the presence of both the methoxy group and the carbamate ester, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
110192-21-7 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
methyl N-[2-(3-methoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C11H15NO3/c1-14-10-5-3-4-9(8-10)6-7-12-11(13)15-2/h3-5,8H,6-7H2,1-2H3,(H,12,13) |
Clé InChI |
AEBGZINASLIYNI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CCNC(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

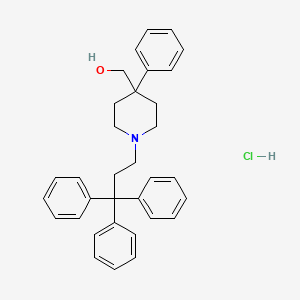
![5-chloro-1,3-dimethyl-4H-pyrimido[4,5-c]pyridazine](/img/structure/B8452857.png)
![4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B8452860.png)

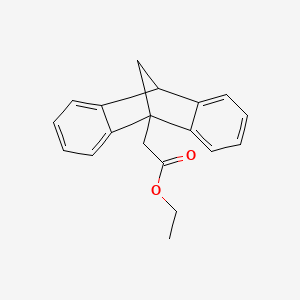
![1h-Pyrrolo[3,2-b]pyridine-2-carboxamide,1-[[5-(5-chloro-2-thienyl)-3-isoxazolyl]methyl]-n-[1-(1-methylethyl)-4-piperidinyl]-](/img/structure/B8452883.png)
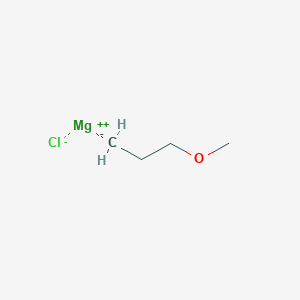
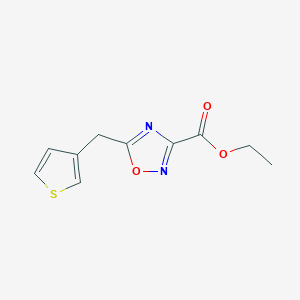
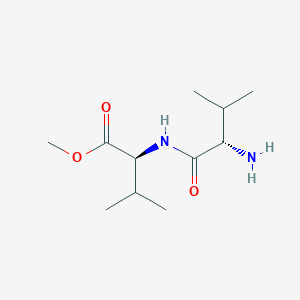
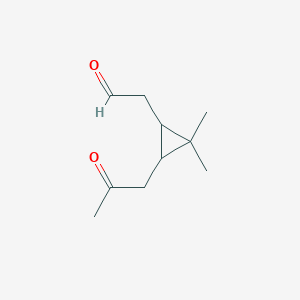
![1-[4-(3-Fluorophenoxy)phenoxy]propan-2-ol](/img/structure/B8452921.png)
